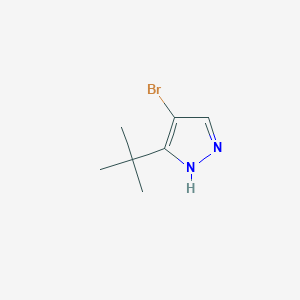

4-bromo-3-(tert-butyl)-1H-pyrazole

説明

Overview of Halogenated Pyrazoles in Contemporary Chemical Research

Halogenated pyrazoles are of paramount importance in modern organic synthesis. The introduction of a halogen atom, such as bromine, onto the pyrazole (B372694) core serves several critical functions. Bromine atoms can significantly modulate the electronic properties of the pyrazole ring and influence the biological activity of the molecule. mdpi.comnih.gov More importantly, the bromine substituent acts as a versatile synthetic "handle," enabling a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Current time information in Chicago, IL, US.researchgate.net These reactions are fundamental in constructing complex molecular architectures from simpler building blocks.

The position of the halogen on the pyrazole ring is crucial. While direct halogenation of the pyrazole ring typically occurs at the C4 position due to the ring's electronic properties, the synthesis of 3- or 5-halogenated pyrazoles is also of significant interest, offering different vectors for molecular elaboration. researchgate.net These halogenated pyrazoles are key intermediates in the synthesis of a variety of commercial products, including pharmaceuticals and pesticides. mdpi.com

Rationale for Academic Investigation into 4-bromo-3-(tert-butyl)-1H-pyrazole

The academic interest in this compound stems from its specific and unique substitution pattern. Unlike the more commonly studied N-substituted isomers, this compound possesses a free N-H group, which is itself available for tautomerization and further functionalization.

The rationale for its investigation can be broken down into three key aspects:

Steric Influence: The bulky tert-butyl group at the C3 position, adjacent to the bromine at C4, exerts significant steric hindrance. Studying this compound allows researchers to probe how this steric bulk affects the reactivity of the C-Br bond in coupling reactions and the accessibility of the adjacent N-H group.

Isomeric Comparison: A significant body of research exists for the isomeric compound, 4-bromo-1-tert-butyl-1H-pyrazole. Current time information in Chicago, IL, US. Investigating the 3-tert-butyl isomer allows for a direct comparison of how the substituent placement alters the physical, chemical, and potentially biological properties of the pyrazole scaffold. Theoretical studies suggest that the positioning of bulky alkyl groups can influence the stability of pyrazole tautomers.

Synthetic Potential: As a functionalized pyrazole, it serves as a valuable building block. The bromine at C4 is primed for cross-coupling, while the N-H bond offers a site for alkylation or acylation, allowing for the divergent synthesis of a wide array of more complex derivatives. The tert-butyl group can enhance solubility in organic solvents, a desirable property for synthetic manipulations.

Current Research Landscape and Gaps Pertaining to this compound

Despite its potential, the research landscape for this compound is notably sparse. The compound is commercially available through chemical suppliers, often marketed to early discovery researchers. sigmaaldrich.comsigmaaldrich.com This availability suggests its utility as a foundational building block. However, there is a conspicuous absence of dedicated studies on its specific reactivity, detailed spectroscopic analysis, or applications in the peer-reviewed literature.

The primary gap in current knowledge is the lack of empirical data. While its synthesis can be inferred to proceed via the bromination of its precursor, 3-tert-butyl-1H-pyrazole, detailed and optimized procedures are not readily found in published literature. guidechem.com Furthermore, while its potential in cross-coupling reactions can be hypothesized, specific studies detailing its performance—yields, reaction kinetics, and substrate scope—are yet to be reported. This represents a significant opportunity for future research to characterize this compound and unlock its full potential as a versatile tool for synthetic chemists.

Compound Data

Below are tables detailing the properties of the primary compound of interest and its likely precursor.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 60061-63-4 |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol |

| Physical Form | Solid |

| SMILES | BrC1=CNN=C1C(C)(C)C |

| InChI Key | AJQIBAOGDNNNPC-UHFFFAOYSA-N |

Data sourced from commercial supplier information. sigmaaldrich.com

Table 2: Postulated Synthesis of this compound

| Precursor | Reagent | Reaction Type | Product |

| 3-tert-Butyl-1H-pyrazole | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | This compound |

This postulated route is based on standard pyrazole chemistry and precursor information. guidechem.com

Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-tert-butyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQIBAOGDNNNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363026 | |

| Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-63-4 | |

| Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Tert Butyl 1h Pyrazole and Its Chemical Analogues

Direct Synthesis Approaches to 4-bromo-3-(tert-butyl)-1H-pyrazole

The most direct route to this compound involves the regioselective bromination of the precursor, 3-(tert-butyl)-1H-pyrazole. The pyrazole (B372694) ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most common site for such reactions due to its higher electron density, particularly when the C3 and C5 positions are occupied.

The synthesis would typically proceed by first preparing 3-(tert-butyl)-1H-pyrazole and then introducing the bromine atom at the C4 position using a suitable brominating agent.

Typical Bromination Reaction:

Starting Material: 3-(tert-butyl)-1H-pyrazole

Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for its mild and selective brominating properties. Other reagents like bromine in a suitable solvent (e.g., acetic acid or chloroform) can also be used.

Solvent: A polar aprotic solvent such as acetonitrile (B52724) or dichloromethane (B109758) is often employed.

Conditions: The reaction is typically carried out at room temperature.

The mechanism involves the electrophilic attack of the positive bromine species (Br+) on the electron-rich C4 carbon of the pyrazole ring. The stability of the resulting intermediate, an arenium ion, dictates the regioselectivity of the reaction.

Precursor-Based Synthetic Routes to the Pyrazole Core

The synthesis of the fundamental pyrazole ring system is a well-established area of heterocyclic chemistry, with the Knorr pyrazole synthesis being a classic and versatile method. This approach involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. To obtain the 3-(tert-butyl)-1H-pyrazole precursor, a β-dicarbonyl compound bearing a tert-butyl group is required.

One common strategy involves the reaction of a pivaloyl derivative with hydrazine. For instance, the condensation of 4,4-dimethyl-3-oxopentanal (pivaloylacetaldehyde) with hydrazine hydrate (B1144303) would yield the desired 3-(tert-butyl)-1H-pyrazole.

Another approach utilizes tert-butyl acetoacetate (B1235776) and hydrazine hydrate in an alcohol solvent to produce 3-(tert-butyl)-5-methyl-1H-pyrazole, a closely related analogue. smolecule.com This demonstrates the utility of readily available starting materials for constructing the tert-butyl substituted pyrazole core.

| Precursor 1 | Precursor 2 | Product | Method |

| Pivaloylacetaldehyde | Hydrazine Hydrate | 3-(tert-butyl)-1H-pyrazole | Knorr Synthesis |

| tert-Butyl Acetoacetate | Hydrazine Hydrate | 3-(tert-butyl)-5-methyl-1H-pyrazole | Knorr Synthesis smolecule.com |

| 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) | Hydrazine Hydrate | 3,5-di-tert-butyl-1H-pyrazole | Solvent-free condensation researchgate.net |

Strategies for Regioselective Bromination of Pyrazole Scaffolds

The regioselectivity of pyrazole bromination is a critical aspect of synthesizing specifically substituted derivatives like this compound. The inherent electronic properties of the pyrazole ring direct electrophiles primarily to the C4 position. This is because the C4 position is electronically analogous to the β-position of an enamine, making it highly nucleophilic.

Several methods have been developed for the efficient and selective bromination of pyrazoles and other heteroarenes:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the monobromination of pyrazoles under mild conditions. It offers high selectivity for the C4 position, minimizing the formation of polybrominated byproducts.

Bromine Water: While effective, using elemental bromine can sometimes lead to mixtures of mono-, di-, and poly-brominated products, requiring careful control of stoichiometry and reaction conditions. researchgate.net

Catalytic Aerobic Bromination: Modern methods employ catalysts like Fe3O4@SiO2/CuO nanoparticles with O2 as a green oxidant. researchgate.net This system provides high yields and para-selectivity for various aromatic compounds, representing an environmentally friendly approach.

Lewis Acid-Mediated Bromination: The use of a Lewis acid, such as BF3·Et2O, with a bromide source like LiBr can achieve bromination under mild, aerobic conditions, showing broad substrate scope and functional group tolerance. researchgate.net

The choice of bromination strategy depends on the specific substituents on the pyrazole ring and the desired level of selectivity. For a substrate like 3-(tert-butyl)-1H-pyrazole, the steric bulk of the tert-butyl group at C3 further enhances the preference for substitution at the less hindered C4 position.

Introduction of the tert-Butyl Group in Pyrazole Synthesis

The introduction of the bulky tert-butyl group into the pyrazole structure can be achieved at different stages of the synthesis, leading to different isomers.

Introduction at C3/C5: To place a tert-butyl group on a carbon atom of the pyrazole ring (typically C3 or C5), the synthesis must start with a precursor that already contains the pivaloyl moiety ( (CH₃)₃C-C=O ). The Knorr synthesis using 1,3-dicarbonyl compounds like 2,2,6,6-tetramethylheptane-3,5-dione (dipivaloylmethane) and hydrazine is a prime example, yielding 3,5-di-tert-butyl-1H-pyrazole. researchgate.net Similarly, using pivaloylacetonitrile (B1295116) or related compounds as starting materials will install the tert-butyl group at the C3 position.

Introduction at N1: To introduce the tert-butyl group at the N1 position, a substituted hydrazine, namely tert-butylhydrazine (B1221602), is used as the nitrogen source in the cyclocondensation reaction. orgsyn.org For example, reacting tert-butylhydrazine with a suitable 1,3-dicarbonyl compound will yield an N1-tert-butylated pyrazole. This is a common strategy for creating N-substituted pyrazoles, which can prevent N-H tautomerism and direct subsequent functionalization. orgsyn.org The tert-butyl group in this context often serves as a protecting group that can be removed later under acidic conditions. orgsyn.org

Multicomponent Reactions Leading to Brominated Pyrazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step. mdpi.comrsc.org Several MCR strategies have been developed that can lead to the formation of brominated pyrazoles.

One notable method is a photocatalytic three-component cascade reaction involving enaminones, hydrazines, and tetrabromomethane (CBr₄). organic-chemistry.org This process allows for the one-pot construction of 4-bromo-substituted pyrazoles with high regioselectivity under mild reaction conditions. organic-chemistry.org

Another strategy involves a consecutive three-component synthesis where α,β-unsaturated carbonyl compounds react with tosylhydrazine to form pyrazoles in situ. beilstein-journals.org This can be followed by a one-pot halogenation step using elemental bromine or iodine chloride to yield 4-halo-substituted pyrazoles. beilstein-journals.org These MCRs provide rapid access to a diverse range of substituted pyrazoles from simple starting materials.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref |

| Enaminone | Hydrazine | CBr₄ | Photocatalyst, visible light | 4-Bromo-substituted pyrazoles | organic-chemistry.org |

| Aldehyde | Ketone | Tosylhydrazine | Base, then Br₂ | 4-Bromo-substituted pyrazoles | beilstein-journals.org |

| Malononitrile | Aldehyde | Hydrazine | Various catalysts | 5-Aminopyrazoles (can be brominated) | rsc.orgbeilstein-journals.org |

Synthesis of Key Intermediates for Derivatization of this compound

The functionalization of this compound often proceeds via highly versatile intermediates that allow for the introduction of diverse chemical moieties. The synthesis of these key intermediates is crucial for building more complex molecular architectures.

Aminopyrazoles: 5-Amino-3-(tert-butyl)-1H-pyrazole is a valuable intermediate. It can be synthesized from the condensation of pivaloylacetonitrile with hydrazine. researchgate.net The amino group can then direct further reactions or be converted into other functional groups. A notable example is the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which starts from potassium tricyanomethanide and involves a selective Sandmeyer reaction to introduce the bromine atom. nih.gov This intermediate provides multiple points for further chemical modification.

Pyrazole-1-oxides: Pyrazole N-oxides are another class of important intermediates. acs.org They can undergo regioselective metalation at different positions of the pyrazole ring (C3, C4, or C5), followed by quenching with various electrophiles. acs.org This allows for a sequential and controlled functionalization of the pyrazole scaffold, providing access to a wide range of tri-substituted pyrazoles that might be difficult to obtain through other methods. acs.org

Triazenylpyrazoles: Triazenylpyrazoles can serve as precursors to azidopyrazoles. nih.gov These azides are key building blocks for synthesizing triazole–pyrazole hybrids via copper-catalyzed azide–alkyne cycloaddition (CuAAC), demonstrating the utility of stable intermediates for accessing complex heterocyclic systems. nih.gov

Modern Catalytic Methods in the Synthesis of Halogenated Pyrazoles

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of halogenated pyrazoles has significantly benefited from these advancements.

Palladium and Copper Catalysis: Transition metals like palladium and copper are extensively used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize bromo-substituted pyrazoles. For instance, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been used in palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com Copper catalysts are employed in cycloaddition reactions, such as the sydnone-alkyne cycloaddition to form 1,4-disubstituted pyrazoles, and in condensation reactions to build the pyrazole core under mild, acid-free conditions. organic-chemistry.orgnih.gov

Iron and Rhodium Catalysis: Iron catalysts have been used for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Rhodium catalysts can mediate the addition of hydrazines to alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org

Nanocatalysis and Green Catalysts: The development of nanocatalysts, such as magnetic Fe3O4@SiO2/CuO nanoparticles, has enabled highly regioselective aerobic bromination of aromatic compounds, offering a recyclable and environmentally benign catalytic system. researchgate.net Similarly, zeolites like NaX have been used as green, reusable catalysts for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives under solvent-free conditions, showcasing a move towards more sustainable synthetic protocols. researchgate.net

These catalytic methods provide powerful tools for the precise and efficient construction and functionalization of halogenated pyrazoles, including derivatives of this compound.

Chemical Reactivity and Advanced Derivatization Studies of 4 Bromo 3 Tert Butyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the electronic effects of the existing substituents. In 4-bromo-3-(tert-butyl)-1H-pyrazole, the ring contains a bromine atom, a known deactivator but ortho-, para-directing, at the C4 position, and an activating alkyl (tert-butyl) group at the C3 position. The N-H proton also influences the ring's electron density.

Electrophilic attack on the pyrazole ring generally follows a two-step mechanism: the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion analog), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org For substituted pyrazoles, the position of substitution is determined by the combined directing effects of the substituents and the inherent reactivity of the ring positions.

In the case of this compound, the C4 position is blocked by the bromine atom. The tert-butyl group at C3 and the nitrogen at position 2 direct incoming electrophiles to the C5 position. The bromine at C4, while deactivating, would also direct to the C5 position (ortho to it). Therefore, electrophilic substitution is strongly favored at the C5 position. It has been noted that a bromine atom at the C4 position can hinder electrophilic substitution, but C-H amination, a form of electrophilic substitution, has been shown to occur at the C4 position of some pyrazole derivatives. acs.orgacs.org

Common electrophilic aromatic substitution reactions applicable to pyrazoles include nitration, sulfonation, and halogenation. lumenlearning.com For instance, the bromination of pyrazoles can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrazoles

| Pyrazole Derivative | Reagent/Conditions | Position of Substitution | Reference |

|---|---|---|---|

| 1,3-Dimethyl-1H-pyrazole | Azidium ion (for C-H amination) | 4-position | acs.org |

| Pyraclostrobin | Azidium ion (for C-H amination) | 4-position | acs.org |

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C4 position of this compound can be displaced by various nucleophiles, although such reactions on aryl halides typically require harsh conditions or catalytic activation. The reactivity of the C-Br bond towards nucleophilic attack can be influenced by the electronic properties of the pyrazole ring.

While direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems is generally difficult, it can be facilitated in specific cases. For related heterocyclic systems, such as 5-bromo-1,2,3-triazines, nucleophilic substitution with phenols has been successfully demonstrated. acs.org For pyrazoles, the bromine atom can be substituted by nucleophiles like amines, thiols, or alkoxides, often requiring specific reaction conditions to proceed. The steric hindrance from the adjacent tert-butyl group at the C3 position might also influence the accessibility of the C4 position to incoming nucleophiles.

Functionalization and Alkylation of the Pyrazole Nitrogen

The pyrazole ring in this compound contains a reactive N-H proton, which can be readily deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N1 position.

Alkylation of the pyrazole nitrogen is a common transformation. For example, 3,5-di-tert-butyl-1H-pyrazole can be N-benzylated using benzyl (B1604629) bromide in the presence of a base like potassium hydroxide. rsc.org This general strategy is applicable to this compound, enabling the introduction of a wide variety of alkyl or aryl groups at the N1 position. Protecting the N-H group is often a necessary step before performing other transformations on the molecule, such as metalation reactions or certain cross-couplings. researchgate.net A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate.

One-pot reductive amination sequences have also been developed for related pyrazole systems, showcasing the versatility of the pyrazole amine functionality for creating diverse derivatives. mdpi.com

Table 2: Examples of N-Functionalization of Pyrazole Derivatives

| Pyrazole Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3,5-di-tert-butyl-1H-pyrazole | Benzyl bromide, KOH | 1-benzyl-3,5-di-tert-butyl-1H-pyrazole | rsc.org |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde, then NaBH4 | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom at the C4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have become indispensable in modern organic synthesis. researchgate.net

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov this compound can be readily coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to generate more complex molecular architectures.

The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄). nih.govnih.gov The choice of ligand can be crucial for achieving high yields, especially with challenging substrates. For instance, XPhos-derived precatalysts have been shown to be effective for the coupling of bromopyrazoles. nih.gov The reaction is generally tolerant of a wide range of functional groups. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 80 °C | nih.gov |

| XPhos-derived precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 60 °C | nih.gov |

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize 4-alkynyl-3-(tert-butyl)-1H-pyrazoles.

Typical conditions for the Sonogashira reaction involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper salt (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N), which also often serves as the solvent. nih.govwikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.netlibretexts.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

Table 4: Optimization of Sonogashira Coupling for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with Trimethylsilylacetylene

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 99 | researchgate.net |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 97 | researchgate.net |

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkenyl substituents at the C4 position of the pyrazole ring.

The reaction typically employs a palladium catalyst, often with a phosphine ligand, and a base such as triethylamine. researchgate.net Ligandless palladium systems have also been developed. The Heck reaction shows excellent trans selectivity in many cases. organic-chemistry.org For example, the palladium-catalyzed reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) proceeds in good yield to give the corresponding propenal derivative. researchgate.net

Table 5: Conditions for Heck Coupling Reactions with Bromo-Heterocycles

| Catalyst | Ligand | Base | Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | TEA | 3-bromo-1-methyl-1H-indazole and n-butyl acrylate | beilstein-journals.org |

| Ligandless Pd | - | - | 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole and a 5-bromo-3H-indole | researchgate.net |

Buchwald-Hartwig Amination Reactions

The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has been successfully applied to a variety of aryl halides, including bromopyrazoles, to synthesize N-aryl and N-alkyl aminopyrazoles, which are significant scaffolds in medicinal chemistry. For this compound, the bromine atom at the C4 position is amenable to this cross-coupling reaction, providing a direct route to 4-aminopyrazole derivatives.

The success of the Buchwald-Hartwig amination of bromopyrazoles is highly dependent on the choice of catalyst, ligand, and base. Research has shown that bulky, electron-rich phosphine ligands are particularly effective in promoting the coupling of amines with heterocyclic halides. nih.gov For instance, the use of a palladium precatalyst with a bulky biarylphosphine ligand like tBuBrettPhos has been shown to be efficient for the amination of unprotected bromoimidazoles and bromopyrazoles. nih.gov These reactions can be carried out under mild conditions and tolerate a broad scope of amine coupling partners, including primary and secondary aliphatic and aromatic amines. nih.govacs.org

In the context of 4-bromopyrazoles, studies have demonstrated successful couplings with various amines. For N-protected 4-bromopyrazoles, reactions with both acyclic and cyclic secondary amines, as well as primary amines lacking β-hydrogens (like adamantylamine and tert-butylamine), proceed in good to excellent yields. nih.gov However, primary amines and cyclic amines possessing β-hydrogen atoms often result in lower yields due to competitive β-hydride elimination. nih.gov The use of microwave irradiation has been shown to expedite these reactions, which might otherwise require high temperatures and prolonged reaction times. nih.gov

For unprotected 4-bromopyrazoles, a general method utilizing a palladium precatalyst and the tBuBrettPhos ligand with LHMDS as the base has been developed. nih.govacs.org This system effectively couples a variety of aliphatic, aromatic, and heteroaromatic amines to the pyrazole core. nih.govacs.org The steric hindrance of the tert-butyl group at the C3 position in this compound is not expected to significantly impede the amination at the C4 position, as the reaction center is sufficiently remote.

Metalation Reactions and Subsequent Electrophilic Quenching

Metalation, particularly directed ortho-metalation (DoM) and halogen-metal exchange, represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org For this compound, metalation can be envisioned to occur at the C5 position, which is the most acidic C-H bond on the pyrazole ring. nih.gov This is facilitated by the directing effect of the N1-substituent or by a halogen-metal exchange process.

A key precedent for this reactivity is the directed lithiation of N-phenylsulfonyl-4-bromopyrazole. rsc.org In this study, treatment with phenyllithium (B1222949) resulted in regioselective metalation at the C5 position. The resulting 5-lithiated species could then be quenched with various electrophiles to introduce a range of substituents at this position. rsc.org A similar strategy could be applied to an N-protected derivative of this compound. The N-H proton would first need to be replaced with a suitable protecting group that can also act as a directing metalation group (DMG), such as a phenylsulfonyl or a pivaloyl group. Subsequent treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would be expected to lead to deprotonation at the C5 position.

The resulting organolithium intermediate is a versatile synthon that can react with a wide array of electrophiles. For example, quenching with aldehydes or ketones would yield the corresponding alcohols, while reaction with carbon dioxide would afford the carboxylic acid. Other electrophiles such as alkyl halides, disulfides, and chlorophosphines could also be employed to introduce further diversity at the C5 position.

Alternatively, a halogen-metal exchange at the C4 position could be achieved using alkyllithium reagents, although this might be slower than C5-deprotonation, especially with a directing group on the nitrogen. If successful, this would generate a 4-lithiated pyrazole, which upon quenching with an electrophile would introduce a substituent at the C4 position, replacing the bromine atom.

Reactions Involving the tert-Butyl Side Chain

The tert-butyl group is generally considered to be a robust and sterically bulky substituent that is relatively inert to many chemical transformations due to the absence of benzylic protons and the high strength of its C-H bonds. libretexts.org Consequently, direct functionalization of the tert-butyl side chain on the this compound core presents a significant synthetic challenge.

Standard oxidation conditions that readily transform other alkyl side chains on aromatic rings, such as potassium permanganate, are typically ineffective for tert-butyl groups. libretexts.org However, under more forcing conditions, oxidation of tert-butyl groups on aromatic rings to the corresponding carboxylic acids has been reported using reagents like NO2 gas at elevated temperatures. google.com Another approach involves the use of tert-butyl hydroperoxide with microwave irradiation. google.com These methods, while demonstrating the possibility of such transformations, often require harsh conditions that may not be compatible with the pyrazole ring or the bromine substituent.

Given these considerations, it is likely that any intended modification of the tert-butyl group on this compound would require the exploration of specialized and highly reactive catalytic systems. For most synthetic applications, the tert-butyl group is more likely to serve as a sterically directing or a blocking group rather than a site for further derivatization.

Cycloaddition Reactions and Formation of Fused Ring Systems

Cycloaddition reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. The pyrazole ring itself can participate in such reactions, and the bromo-substituent in this compound offers a handle for introducing functionalities that can undergo subsequent intramolecular cycloadditions to form fused ring systems.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction. organic-chemistry.org While the pyrazole ring itself is aromatic, certain pyrazole derivatives can act as dienes or dienophiles. For instance, 4H-pyrazoles have been shown to participate in Diels-Alder reactions. nih.gov To utilize this compound in such a reaction, it would first need to be transformed into a suitable diene or dienophile. For example, a cross-coupling reaction at the C4 position could introduce a diene-containing substituent. Subsequent intramolecular Diels-Alder reaction could then lead to the formation of a fused polycyclic system.

A more common approach to fused pyrazole systems involves the construction of a new ring onto the existing pyrazole core. For example, pyrazolo[3,4-d]pyridazines can be synthesized from appropriately substituted pyrazoles. rsc.org Starting from this compound, a plausible route to a pyrazolo[3,4-d]pyridazine would involve a series of functional group transformations. For instance, the bromine could be converted to a cyano group, and the adjacent C5 position could be functionalized with an ester. Cyclization with hydrazine (B178648) would then yield the desired fused pyridazine (B1198779) ring.

Similarly, pyrazolo[4,3-b]pyridines can be synthesized from 4-aminopyrazoles. nih.govresearchgate.net As discussed in section 3.4.4, the starting bromo-pyrazole can be converted to a 4-aminopyrazole derivative via Buchwald-Hartwig amination. This amino-pyrazole can then be reacted with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, to construct the fused pyridine (B92270) ring. The specific reaction conditions and the nature of the three-carbon partner would determine the final substitution pattern on the newly formed pyridine ring.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation of 4 Bromo 3 Tert Butyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-bromo-3-(tert-butyl)-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The key signals would be from the tert-butyl group protons, the pyrazole (B372694) ring proton, and the N-H proton.

The nine protons of the tert-butyl group are chemically equivalent and would therefore appear as a sharp singlet. Based on data from similar structures, such as (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, this signal is anticipated to be in the upfield region of the spectrum. researchgate.netresearchgate.netstrath.ac.uk For comparison, in 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole, the tert-butyl protons resonate at approximately δ 1.34 ppm. rsc.org

The lone pyrazole ring proton at the C5 position (H-5) would also appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield due to the aromatic nature of the pyrazole ring and the influence of the adjacent nitrogen atoms and the bromine atom. In the related compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the H-5 proton appears as a singlet at δ 7.78 ppm. researchgate.net

The N-H proton of the pyrazole ring is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange processes. In many cases, it may be observed as a broad singlet in the region of δ 10-14 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ~1.3 | Singlet |

| C5-H | ~7.8 | Singlet |

| N1-H | 10-14 (broad) | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected.

The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. A study on 1-phenyl-3-t-butyl-5-arylpyrazoles provides valuable reference data for these shifts. researchgate.net

The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts influenced by their substituents. The C3 carbon, attached to the bulky tert-butyl group, and the C4 carbon, bearing the bromine atom, are expected to be significantly affected. The bromine atom will likely cause a downfield shift for C4. In a study of N-H pyrazoles, the chemical shifts of the ring carbons were shown to be sensitive to the nature of the substituents. cdnsciencepub.com For instance, in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C4 and C5 carbons resonate at δ 82.0 and δ 127.8 ppm, respectively. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C (CH₃)₃ | ~30-35 |

| C(C H₃)₃ | ~30 |

| C3 | ~150-160 |

| C4 | ~90-100 |

| C5 | ~125-135 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. In this compound, two distinct nitrogen signals corresponding to the pyrrole-type (N1) and pyridine-type (N2) nitrogens are expected. The chemical shifts of these nitrogens are influenced by tautomerism and the electronic effects of the substituents. For the related 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N signals were observed at δ -187.8 ppm (N-1) and -119.9 ppm (N-2). researchgate.net The presence of the tert-butyl group and the absence of the phenyl group at N1 in the target molecule would lead to different chemical shifts, but the relative positions of the two nitrogen signals are likely to be comparable.

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings for the singlet signals of the tert-butyl and C5-H protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signal around δ 1.3 ppm to the methyl carbons of the tert-butyl group and the proton signal around δ 7.8 ppm to the C5 carbon of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the molecular structure. Key expected correlations would be between the tert-butyl protons and the C3 carbon, as well as the C4 carbon. The C5-H proton would show correlations to C3 and C4. These correlations would confirm the substitution pattern on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximities between protons. For instance, a cross-peak between the N-H proton and the C5-H proton would confirm their proximity in the major tautomer.

Infrared (IR) Vibrational Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. The IR spectrum of this compound would display several key absorption bands.

The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state. The C-H stretching vibrations of the tert-butyl group would be observed in the 2850-3000 cm⁻¹ region.

Vibrations associated with the pyrazole ring itself, including C=N and C=C stretching, typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range. In a study of a Schiff base containing a 3-(tert-butyl)-1H-pyrazol-5-yl moiety, characteristic IR bands were reported, which can serve as a reference. researchgate.netresearchgate.netstrath.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (H-bonded) | 3100 - 3400 (broad) |

| C-H stretch (tert-butyl) | 2850 - 3000 |

| C=N, C=C stretch (pyrazole ring) | 1400 - 1600 |

| C-Br stretch | 500 - 650 |

Raman Spectroscopy Investigations

Raman spectroscopy, which is complementary to IR spectroscopy, provides information about molecular vibrations based on changes in polarizability. For this compound, the Raman spectrum would be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Symmetric vibrations often give rise to strong Raman signals. Therefore, the symmetric stretching and bending modes of the pyrazole ring and the tert-butyl group would be prominent. The C-Br stretching vibration is also typically Raman active. As with IR spectroscopy, the specific frequencies of the Raman bands would provide a unique fingerprint for the compound, aiding in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₁₁BrN₂), HRMS would be expected to provide an exact mass that confirms its elemental formula. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of the Related Compound 4-bromo-1-tert-butyl-1H-pyrazole-3-carboxylic acid

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 247.00768 | 146.5 |

| [M+Na]⁺ | 268.98962 | 159.3 |

| [M-H]⁻ | 244.99312 | 149.8 |

| [M+NH₄]⁺ | 264.03422 | 166.6 |

| [M+K]⁺ | 284.96356 | 148.8 |

| [M+H-H₂O]⁺ | 228.99766 | 146.5 |

| [M+HCOO]⁻ | 290.99860 | 163.9 |

| [M+CH₃COO]⁻ | 305.01425 | 187.3 |

| Data is for a structurally related compound and is presented for illustrative purposes. uni.lu |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's structure in the solid state.

A specific crystal structure for this compound has not been reported in the reviewed literature. However, the crystal structure of a closely related isomer, 5-tert-butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate , has been determined and provides significant insight into the potential structural features. researchgate.net This compound, which differs by the position of the tert-butyl group and the presence of a carbonyl group and a water molecule of hydration, crystallizes in the tetragonal space group I4₁/a. researchgate.net

The analysis of this related structure revealed an intricate hydrogen-bonding network. researchgate.net The pyrazole N-H group and the carbonyl oxygen form centrosymmetric dimers, a common motif in pyrazole structures. researchgate.netmdpi.com These dimers are further connected by water molecules into a complex three-dimensional architecture. researchgate.net This highlights the importance of hydrogen bonding in dictating the solid-state packing of such molecules. The crystal structures of simpler analogs, such as 4-bromo-1H-pyrazole, also show that hydrogen-bonded motifs, in that case trimers, are a defining feature of their packing. mdpi.comnih.gov

The crystallographic data for the isomer 5-tert-butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate is summarized below.

Table 2: Crystallographic Data for the Related Compound 5-tert-butyl-4-bromo-1,2-dihydro-1H-pyrazol-3(2H)-one monohydrate

| Parameter | Value |

| Empirical Formula | C₇H₁₁BrN₂O·H₂O |

| Formula Weight | 237.10 |

| Temperature | 150 K |

| Wavelength | 0.71073 Å |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit cell dimensions | a = 22.064(3) Å, b = 22.064(3) Å, c = 7.7120(13) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 3759.3(10) ų |

| Z (Molecules per unit cell) | 16 |

| Calculated Density | 1.675 Mg/m³ |

| Data obtained from the single-crystal X-ray study of a structural isomer. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant to radical intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. The pyrazole ring, while aromatic and generally stable, can participate in reactions that involve radical intermediates. The formation of such species may occur during synthesis, in photochemical reactions, or through oxidative processes.

The relevance of EPR to the study of this compound lies in its potential to form radical intermediates under certain conditions. For instance, synthetic routes to substituted pyrazoles have been developed that proceed via radical mechanisms. A notable example is the visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones, which involves the generation of an alkyl radical that adds to the hydrazone, followed by an intramolecular cyclization to form the pyrazole skeleton. acs.orgorganic-chemistry.org Another method involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which is initiated by the formation of a hydrazonyl radical. organic-chemistry.org

While no EPR studies have been specifically conducted on this compound, these examples from the literature demonstrate that pyrazole derivatives can be involved in radical chemistry. Therefore, EPR spectroscopy would be a highly relevant and powerful tool to:

Detect and identify any radical intermediates formed during its synthesis or degradation.

Investigate the electronic structure and environment of such radicals.

Elucidate reaction mechanisms that may not be accessible through other analytical methods.

The presence of a bromine atom and a bulky tert-butyl group on the pyrazole ring would likely influence the stability and reactivity of any potential radical intermediates, making EPR studies a valuable area for future research.

Theoretical and Computational Chemistry Investigations of 4 Bromo 3 Tert Butyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. nih.gov For 4-bromo-3-(tert-butyl)-1H-pyrazole, DFT calculations can elucidate its electronic structure, predict spectroscopic characteristics, and map its electrostatic potential surface, offering a detailed understanding of its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of pyrazole (B372694) derivatives is a key determinant of their reactivity. mdpi.com In this compound, the pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, one of which is a pyrrole-like nitrogen and the other a pyridine-like nitrogen. mdpi.com The distribution of electron density in the pyrazole ring is influenced by the substituents. The electron-withdrawing nature of the bromine atom at the C4 position and the electron-donating, sterically bulky tert-butyl group at the C3 position significantly impact the electronic environment of the ring.

A crucial aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.netscience.gov For pyrazole derivatives, these orbitals are typically distributed across the pyrazole ring. The presence of the bromine and tert-butyl groups will modulate the energies and spatial distributions of the HOMO and LUMO of this compound, thereby influencing its chemical reactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. docbrown.info For this compound, the chemical shifts of the pyrazole ring protons and carbons, as well as those of the tert-butyl group, can be calculated. The chemical shift of the remaining proton on the pyrazole ring (at the C5 position) would be influenced by the adjacent bromine and nitrogen atoms. The bulky tert-butyl group will have characteristic shifts in both the proton and carbon spectra. chemicalbook.com

IR Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.gov A theoretical study on the closely related 4-bromo-3,5-dimethylpyrazole has provided insights into the vibrational modes of such brominated pyrazoles. nih.gov For this compound, key vibrational modes would include the N-H stretching frequency of the pyrazole ring, C-H stretching and bending vibrations of the tert-butyl group and the pyrazole ring, C=C and C=N stretching vibrations within the pyrazole ring, and the C-Br stretching frequency. derpharmachemica.comresearchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of observed absorption bands. nih.gov

A hypothetical table of predicted IR frequencies for this compound, based on general knowledge of similar compounds, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3100-3300 |

| C-H Stretch (tert-butyl) | 2900-3000 |

| C-H Stretch (pyrazole ring) | 3050-3150 |

| C=N Stretch | 1550-1650 |

| C=C Stretch | 1450-1550 |

| C-Br Stretch | 500-650 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. ajchem-a.com It is a valuable tool for understanding intermolecular interactions, as it indicates regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the EPS map would likely show a region of negative electrostatic potential around the pyridine-like nitrogen atom (N2) due to its lone pair of electrons, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atom attached to the pyrrole-like nitrogen (N1) would exhibit a positive electrostatic potential, making it a hydrogen bond donor. The bromine atom, being electronegative, would also influence the charge distribution on the ring.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule is crucial for its function. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the tert-butyl group around the C3-C(CH₃)₃ bond. Due to the significant steric bulk of the tert-butyl group, its rotation will be hindered, and energy minimization studies can identify the most stable (lowest energy) conformation. These calculations are essential for understanding how the molecule will orient itself in various environments, such as in a crystal lattice or in the active site of a biological target.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with other molecules. eurasianjournals.comnih.gov For this compound, MD simulations could be employed to study its interactions with solvent molecules or with biological macromolecules. nih.gov These simulations can reveal the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the molecule's behavior in a condensed phase. For instance, an MD simulation could model the hydrogen bonding patterns between the N-H group of the pyrazole ring and acceptor molecules, providing insights into its potential role in crystal engineering or as a ligand for biological receptors.

Reaction Pathway and Transition State Analysis

Theoretical and computational chemistry provides invaluable insights into the reactivity of heterocyclic compounds such as this compound. The analysis of reaction pathways and the characterization of transition states are fundamental to understanding the mechanisms of chemical transformations, predicting reaction outcomes, and designing novel synthetic routes. While specific experimental and computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can infer and discuss potential reaction coordinates based on well-established principles of pyrazole chemistry investigated through computational methods. nih.govresearchgate.net

One of the most fundamental reactions for 1H-pyrazoles is tautomerization, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This process is crucial as the position of the tautomeric equilibrium can significantly influence the compound's chemical behavior and spectroscopic properties. For substituted pyrazoles, the electronic and steric effects of the substituents determine the relative energies of the tautomers and the activation barrier for their interconversion. nih.govrsc.org

In the case of this compound, two tautomers can exist: this compound and 4-bromo-5-(tert-butyl)-1H-pyrazole. Computational studies, typically employing Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-311++G(d,p), are instrumental in elucidating the energetics of this tautomerization. nih.gov These calculations can predict the geometry of the ground states of both tautomers and, critically, the geometry and energy of the transition state connecting them.

The transition state for the intramolecular proton transfer is characterized by the migrating proton being partially bonded to both nitrogen atoms. The activation energy for this process in pyrazole derivatives has been calculated to be in the range of 47.8–55.5 kcal/mol for intramolecular migration. nih.gov However, the presence of substituents and the reaction medium (gas phase or solution) can significantly alter this barrier. For instance, electron-donating groups, like the tert-butyl group, have a preference for the C3 position, which would influence the relative stability of the tautomers. nih.gov

A hypothetical reaction pathway for the tautomerization of this compound can be proposed. The reaction would proceed from the more stable tautomer, through a high-energy transition state, to the less stable tautomer. The energy profile of this reaction would show two minima corresponding to the tautomers and a single maximum corresponding to the transition state.

Detailed Research Findings

While direct experimental data for the tautomerization of this compound is scarce, computational studies on similar pyrazole systems provide a solid foundation for a theoretical investigation. nih.govresearchgate.net A typical computational analysis would involve the following steps:

Geometry Optimization: The molecular geometries of the two tautomers and the transition state are optimized to find the lowest energy structures.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures of the tautomers correspond to energy minima (no imaginary frequencies) and that the transition state is a true first-order saddle point (one imaginary frequency). researchgate.net

Energy Calculations: The electronic energies of the optimized structures are calculated to determine the relative stabilities of the tautomers and the activation energy for the interconversion. Solvation models, such as the Polarizable Continuum Model (PCM), can be included to simulate the reaction in different solvents. researchgate.net

The transition state structure would likely exhibit an elongated N-H bond for the departing proton and a newly forming N-H bond with the accepting nitrogen atom. The key geometric parameters of the transition state, such as bond lengths and angles involving the migrating proton and the pyrazole ring atoms, are critical for understanding the reaction mechanism.

Below are hypothetical data tables that illustrate the kind of results that would be obtained from a computational study of the tautomerization of this compound.

Table 1: Calculated Relative Energies (kcal/mol) for the Tautomerization of this compound

| Species | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |

| This compound | 0.00 | 0.00 |

| Transition State | 50.2 | 45.8 |

| 4-bromo-5-(tert-butyl)-1H-pyrazole | 1.5 | 1.2 |

This table presents hypothetical energy values based on general findings for pyrazole derivatives.

Table 2: Selected Optimized Geometric Parameters (Å) for the Transition State

| Parameter | Bond Length (Å) |

| N1-H | 1.25 |

| N2-H | 1.25 |

| C3-N2 | 1.34 |

| C4-C5 | 1.38 |

| C4-Br | 1.89 |

| C3-C(tert-butyl) | 1.52 |

This table provides plausible bond lengths for the transition state structure.

These theoretical investigations are crucial for a deeper understanding of the intrinsic chemical properties of this compound and for predicting its behavior in various chemical environments.

In Vitro Biological Activity and Mechanistic Insights of 4 Bromo 3 Tert Butyl 1h Pyrazole and Its Analogues

In Vitro Enzyme Inhibition Studies

The pyrazole (B372694) scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous enzyme inhibitors.

While direct studies on the inhibition of Spleen Tyrosine Kinase (SYK) by 4-bromo-3-(tert-butyl)-1H-pyrazole are not extensively documented, the tert-butyl pyrazole moiety is a key feature in several kinase inhibitors. nih.gov The SYK enzyme is a crucial mediator in the signaling pathways of various immune cell receptors, and its inhibition is a therapeutic strategy for autoimmune diseases, allergic reactions, and certain cancers. googleapis.com

Analogues of this compound have demonstrated significant kinase inhibitory activity. For instance, a series of novel BRAF inhibitors includes the compound CCT239065, which incorporates a 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl) moiety. aacrjournals.org This compound potently inhibits the V600E mutant of BRAF kinase. aacrjournals.org

Furthermore, the N-phenyl, 3-tert-butyl pyrazole structure has been identified as a favorable substitution pattern for the inhibition of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov The tert-butyl group on the pyrazole ring is often more potent than smaller substituents like isopropyl or cyclopropyl (B3062369) groups in this context. nih.gov Docking studies of some inhibitors suggest that the tert-butyl pyrazole portion fits into a specific hydrophobic pocket of the kinase. aacrjournals.org

Table 1: Examples of Kinase Inhibition by Analogues of this compound

| Compound/Analogue Class | Target Kinase | Key Findings |

|---|---|---|

| 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl) derivative (CCT239065) | V600E BRAF | Potent inhibition of the mutant kinase. aacrjournals.org |

| N-phenyl, 3-tert-butyl pyrazole derivatives | FLT3 | Favorable substitution pattern for inhibitory activity. nih.gov |

| Pyrazole-based inhibitors | p38 MAP kinase | The tert-butyl substituted pyrazole ring nests within a hydrophobic pocket. nih.gov |

| 5-amino-1-tert-butyl pyrazole-4-carboxamide | p56 Lck | Found to inhibit this kinase. scielo.br |

For the BRAF inhibitor CCT239065, the in vitro IC50 for the inhibition of recombinant full-length V600E BRAF was found to be 0.019 ± 0.004 μmol/L. aacrjournals.org In a cellular context, it inhibited the phosphorylation of ERK1/2 in WM266.4 melanoma cells with an EC50 of 0.005 ± 0.002 μmol/L. aacrjournals.org

A series of pyrazole-based FLT3 inhibitors, which include the N-phenyl tert-butyl pyrazole group, have shown cellular IC50 values in the micromolar range against AML cell lines. nih.gov For example, some of these compounds displayed IC50 values between 2.4 and 5.2 μM in MOLM-14 and MV4-11 cells, respectively. nih.gov

Patented SYK inhibitors are often evaluated for their inhibitory capacity, with satisfying results being an IC50 value of less than 10 nMol in enzymatic assays and an EC50 of less than 150 nMol in cellular assays like the CD63 assay. googleapis.com

Table 2: IC50 and EC50 Values for Analogues of this compound

| Compound/Analogue | Assay | Target | IC50 / EC50 |

|---|---|---|---|

| CCT239065 | In vitro kinase assay | V600E BRAF | IC50: 0.019 ± 0.004 μmol/L aacrjournals.org |

| CCT239065 | Cellular assay (ERK1/2 phosphorylation) | Oncogenic BRAF in WM266.4 cells | EC50: 0.005 ± 0.002 μmol/L aacrjournals.org |

| N-phenyl tert-butyl pyrazole derivatives | Cellular assay | FLT3 in MOLM-14 cells | IC50: 2.4 - 5.2 μM nih.gov |

| N-phenyl tert-butyl pyrazole derivatives | Cellular assay | FLT3 in MV4-11 cells | IC50: 2.4 - 5.2 μM nih.gov |

Beyond kinases, pyrazole derivatives have been investigated as inhibitors of other enzyme classes. For example, a library of pyrazole derivatives was designed based on a hit compound identified as a T. cruzi cysteine protease inhibitor. nih.gov While specific data for this compound is absent, this indicates the potential for this chemical class to target proteases.

In Vitro Receptor Binding Assays and Ligand Efficacy Studies

There is no specific information available regarding in vitro receptor binding assays or ligand efficacy studies for this compound. However, research on its analogues suggests that the pyrazole scaffold can be a valuable component for receptor-targeting compounds. For instance, 5-Amino-1-(4-methylphenyl)pyrazole has been evaluated as an antagonist for the Neuropeptide Y5 (NPY5) receptor. scielo.br Additionally, a pyrazole derivative, 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole, has been reported as a potent antagonist for the corticotropin-releasing factor-1 (CRF-1) receptor. scielo.br

Cell-Based Assays for Pathway Modulation and Biological Response (in vitro)

Cell-based assays have been instrumental in understanding the biological effects of pyrazole analogues. As mentioned, the BRAF inhibitor CCT239065 was shown to inhibit the phosphorylation of ERK, a downstream effector in the MAPK pathway, in melanoma cells. aacrjournals.org This demonstrates the ability of a tert-butyl pyrazole-containing compound to modulate a key cellular signaling pathway.

In the context of FLT3 inhibition, selected N-phenyl tert-butyl pyrazole derivatives were assessed for their capacity to block the autophosphorylation of FLT3-ITD and the activation of its downstream target, STAT5, in AML cells. nih.gov These assays confirmed that the compounds engage their target and disrupt its signaling cascade within a cellular environment. nih.gov

For SYK inhibition, a common cellular assay is the CD63 assay, which measures the degranulation of basophils. googleapis.com In this assay, whole blood is treated with IgE, followed by an antigen to stimulate basophil activation via the FcεRI receptor, a process dependent on SYK. The ability of an inhibitor to prevent the upregulation of the cell surface marker CD63 is then quantified. googleapis.com

Elucidation of Molecular Mechanism of Action in In Vitro Systems

The molecular mechanism of action for pyrazole-based inhibitors often involves their interaction with the ATP-binding pocket of kinases. For type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, the pyrazole moiety can efficiently occupy the allosteric pocket. nih.gov

For SYK inhibitors, the mechanism involves blocking the downstream signaling of various immune receptors, including B-cell receptors and Fc receptors. googleapis.com This prevents the activation of inflammatory cells and the release of pro-inflammatory mediators. googleapis.com

In some cases, the biological activity of pyrazole derivatives has been linked to other mechanisms. For example, structurally related compounds to 3-bromo-1-tert-butyl-1H-pyrazole have been noted to affect cell signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, influencing cell growth and differentiation.

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of pyrazole derivatives has been a subject of significant research interest. Studies have shown that these compounds exhibit a broad spectrum of activity against various pathogenic microbes.

A series of novel pyrazole analogues were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov The in vitro antimicrobial screening was performed using the agar (B569324) diffusion method against a panel of fungal and bacterial strains, including Candida albicans, Aspergillus niger, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. nih.gov

One study highlighted that a pyrazole derivative, compound 3, demonstrated exceptional activity against the gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analogue, compound 4, was highly active against the gram-positive bacterium Staphylococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov In the realm of antifungal activity, compound 2 was notably effective against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard Clotrimazole (B1669251). nih.gov Furthermore, compound 3 showed equipotent activity against Microsporum audouinii when compared to Clotrimazole (MIC: 0.5 μg/mL). nih.gov

The method of synthesis for these compounds involved a condensation technique utilizing ultrasound irradiation. nih.gov The antimicrobial screening was conducted using the disc diffusion method to determine the zone of inhibition, followed by a twofold dilution method to establish the MIC. nih.gov

Another study on pyrazolyl 1,3,4-thiadiazine derivatives also reported considerable antimicrobial activity. nih.gov Specifically, hydrazones 21a–c and 22 demonstrated remarkable antibacterial and antifungal properties. nih.gov Compound 21a, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, was particularly potent, with MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, outperforming standard drugs like chloramphenicol (B1208) and clotrimazole in some cases. nih.gov

The influence of halogen atoms, such as bromine, on the biological activity of pyrazolines has also been a focus of investigation, suggesting that their presence can enhance antimicrobial efficacy. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Analogues

| Compound | Test Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |

|---|---|---|---|---|

| Compound 3 nih.gov | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| Compound 4 nih.gov | Staphylococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

| Compound 2 nih.gov | Aspergillus niger | 1 | Clotrimazole | 2 |

| Compound 3 nih.gov | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |

| Compound 21a nih.gov | Bacteria | 62.5-125 | Chloramphenicol | - |

Antioxidant Activity Investigations (in vitro)

The antioxidant properties of pyrazole derivatives have been explored through various in vitro assays. These studies aim to determine the capacity of these compounds to scavenge free radicals and inhibit oxidative processes, which are implicated in numerous diseases.

Research into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has shown promising results in antioxidant screenings. nih.gov The antioxidant potential of these compounds was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov Several of the synthesized compounds, including 3a, 4e, 5b, 5c, 6a, 6c, and 6e, exhibited excellent radical scavenging activity, in some cases comparable to the standard antioxidant, ascorbic acid. nih.gov

Another study focused on highly functionalized pyrazole hydrazones and amides as antioxidant agents. nih.gov It was noted that aminopyrazole derivatives, in particular, have been widely studied for their activity against oxidative stress. nih.gov For instance, 3-aminopyrazole (B16455) I showed significant antioxidant activity, attributed to the free amino group on the pyrazole ring. nih.gov Similarly, 4-aminopyrazoles IIa and IIb displayed excellent antiradical activity in the ABTS scavenging assay. nih.gov The investigation confirmed the antioxidant properties of acylhydrazone molecules through in vitro radical scavenging screening. nih.gov

Furthermore, the total antioxidant capacity (TAC) of a series of newly synthesized heterocyclic derivatives was assessed using the phosphomolybdenum method. researchgate.net Compounds 1, 16, and 17 demonstrated significant antioxidant potency, comparable to ascorbic acid. This was attributed to the presence of free amino and NH groups, which enhance their hydrogen-donating capacity. researchgate.net

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds.

For antimicrobial activity, SAR studies on a series of pyrazole derivatives indicated that specific substitutions play a key role. nih.gov For instance, the high activity of certain compounds was linked to the presence of particular functional groups and their positions on the pyrazole ring. nih.gov In a study of thiazole-clubbed pyrazoline derivatives, it was found that bromo-substituted compounds exhibited the best antifungal activity against A. niger. nih.gov Conversely, chloro substitution at the same position increased activity against P. aeruginosa, while dimethylation enhanced activity against S. aureus. nih.gov The rank of antimicrobial activity for a series of pyrazole derivatives was found to follow a specific sequence based on the structural modifications. mdpi.com

In the context of antioxidant activity, SAR analysis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives revealed important insights. nih.gov The presence of a pyrazoline or isoxazoline (B3343090) ring at position 3 of the 3-naphthyl pyrazole scaffold was a key design element. nih.gov Molecular docking studies of one of the potent compounds, 6a, helped to explain its strong antioxidant activity by showing its binding at the active site of the human 15-lipoxygenase enzyme. nih.gov

For aminopyrazole derivatives, SAR studies highlighted that the free amino group on the pyrazole ring is a significant contributor to their antioxidant activity. nih.gov Further structural modifications and the extension of SAR studies led to the identification of a pyrazole hydrochloride (III) with improved pharmacokinetic and antioxidant properties, marking it as a lead structure for developing agents against oxidative stress-related diseases. nih.gov The analysis of pyrazole-imidazoline derivatives showed that the potency against Trypanosoma cruzi increased with bromo, chloro, and methyl substituents in the para-position of the 1-aryl-1H-pyrazole moiety. nih.gov

Applications in Medicinal Chemistry Research Non Clinical Focus

Role as a Privileged Scaffold in Ligand Design

The term "privileged scaffold" is bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets. The pyrazole (B372694) nucleus is widely recognized as such a scaffold, and the specific substitution pattern of 4-bromo-3-(tert-butyl)-1H-pyrazole makes it a particularly interesting starting point for ligand design. The pyrazole core itself is a bioisostere of other key heterocycles and can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with protein targets.

The tert-butyl group at the 3-position introduces steric bulk, which can be crucial for achieving selectivity for a particular target by probing and filling specific hydrophobic pockets within a binding site. This bulky group can also shield the pyrazole ring from metabolic degradation, thereby improving the pharmacokinetic profile of derivative compounds. The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the systematic exploration of chemical space around the core scaffold. This facilitates the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies.

While direct examples of this compound as a core for a wide range of marketed drugs are not extensively documented, the broader class of substituted pyrazoles has demonstrated significant success. For instance, pyrazole-containing compounds have been successfully developed as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and inhibitors of various enzymes. The inherent features of this compound position it as a promising starting point for the design of new ligands with tailored biological activities.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the elucidation of its function in a cellular or organismal context. The development of high-quality chemical probes is a critical aspect of chemical biology and drug discovery. While no dedicated chemical probes have been explicitly reported based on the this compound scaffold, its structural attributes make it a plausible candidate for such endeavors.

The design of a chemical probe requires a balance of potency, selectivity, and appropriate physicochemical properties to ensure cellular activity. The pyrazole core can provide the necessary interactions for binding affinity, while the tert-butyl and bromo substituents offer vectors for optimization. For example, a chemical probe could be developed by attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the pyrazole scaffold, often via the versatile bromine atom. This would allow for the visualization or pull-down of the target protein.

The principles for developing a chemical probe from a fragment-like scaffold like this compound would involve an iterative process of chemical synthesis and biological testing. The initial fragment would be optimized for potency and selectivity against the target of interest. Once a suitable warhead is established, a linker and a reporter group can be appended to generate the final chemical probe. The development of a probe for bromodomains, for instance, often starts with a fragment that binds to the acetyl-lysine binding pocket, which is then elaborated to achieve high affinity and selectivity.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns